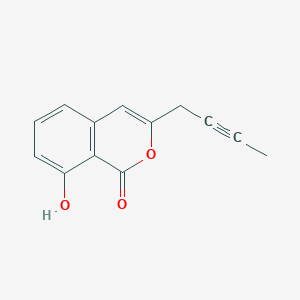
8-Hydroxycapillarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxycapillarin is an organic compound derived from the heterocyclic structure of quinoline. It is known for its chelating properties, which make it useful in various scientific and industrial applications. The compound is a colorless solid and is often used in the quantitative determination of metal ions due to its ability to form stable complexes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxycapillarin typically involves the reaction of o-aminophenol with acrolein or its derivatives in the presence of an oxidizing agent. This process is a variation of the Skraup reaction, which is commonly used for preparing quinoline compounds. The reaction conditions often include the use of a mineral acid and an oxidizing agent such as o-nitrophenol .
Industrial Production Methods: In industrial settings, the production of this compound involves the gradual addition of a solution of o-nitrophenol in acrolein to an aqueous acid solution of o-aminophenol. The reaction mixture is then subjected to steam distillation to recover the this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Hydroxycapillarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include various quinoline and hydroquinoline derivatives, which have applications in medicinal chemistry and material science .
Wissenschaftliche Forschungsanwendungen
8-Hydroxycapillarin has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent for the quantitative determination of metal ions.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: this compound derivatives are explored for their potential anticancer, antiviral, and antibacterial activities
Wirkmechanismus
The mechanism of action of 8-Hydroxycapillarin involves its ability to chelate metal ions. The close proximity of the hydroxyl group to the heterocyclic nitrogen makes it a good monoprotic bidentate chelating agent. This allows it to form stable complexes with metal ions such as copper, zinc, and iron. These complexes can inhibit various biological processes, leading to its antimicrobial and anticancer properties .
Vergleich Mit ähnlichen Verbindungen
8-Hydroxyquinoline: Shares similar chelating properties and is used in similar applications.
5-Nitro-8-Hydroxyquinoline (Nitroxoline): An antiprotozoal drug with similar chelating properties.
8-Mercaptoquinoline: A thiol analogue with similar biological activities .
Uniqueness: 8-Hydroxycapillarin is unique due to its specific structural configuration, which allows it to form highly stable metal complexes. This makes it particularly effective in applications requiring strong chelation properties, such as in analytical chemistry and medicinal research.
Eigenschaften
CAS-Nummer |
72448-89-6 |
|---|---|
Molekularformel |
C13H10O3 |
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
3-but-2-ynyl-8-hydroxyisochromen-1-one |
InChI |
InChI=1S/C13H10O3/c1-2-3-6-10-8-9-5-4-7-11(14)12(9)13(15)16-10/h4-5,7-8,14H,6H2,1H3 |
InChI-Schlüssel |
GWACCTLVSACUOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CCC1=CC2=C(C(=CC=C2)O)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


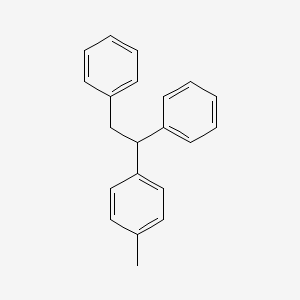
![N-Phenyl-N'-{2-[(phenylcarbamothioyl)amino]ethyl}urea](/img/structure/B14473958.png)
![4-Hydroxy-5,9-dimethyl-6,9-dihydronaphtho[1,2-b]furan-8(7H)-one](/img/structure/B14473963.png)
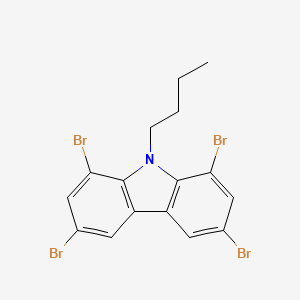
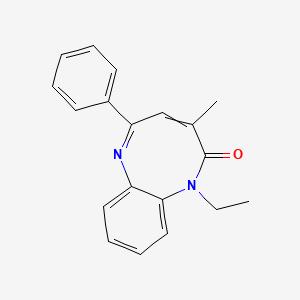
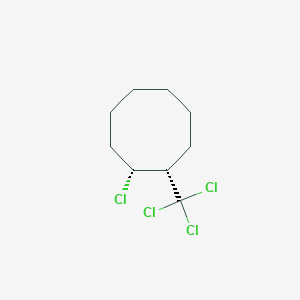
![8,9-Dimethyl-2-azaspiro[5.5]undeca-1,8-diene](/img/structure/B14473983.png)
![2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14473984.png)
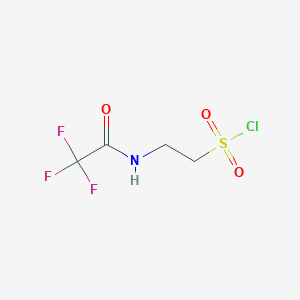
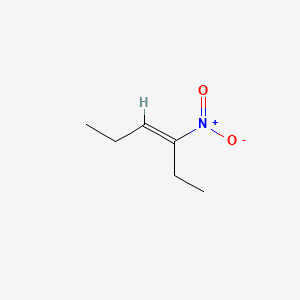
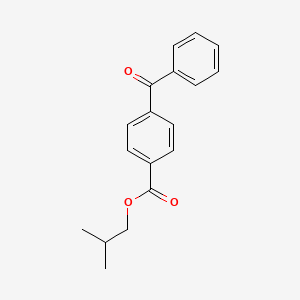
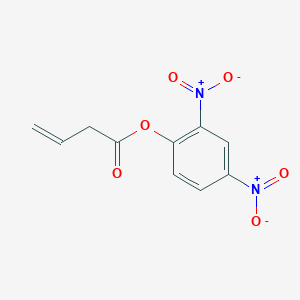
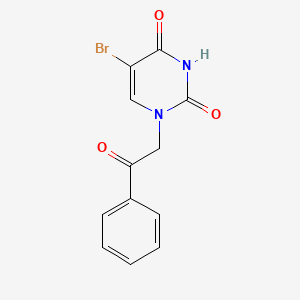
![5,5'-Bis[2-(pyridin-3-yl)ethyl]-2,2'-bipyridine](/img/structure/B14474025.png)
